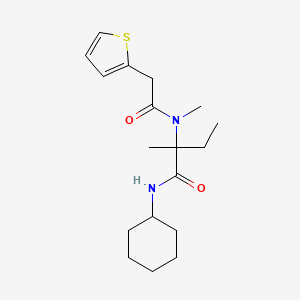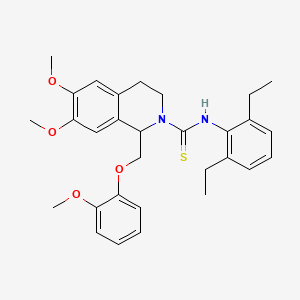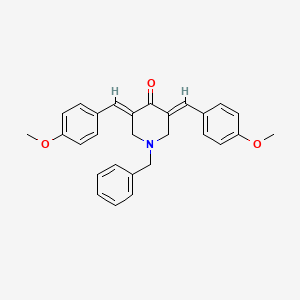
N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)isovalinamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an isovalinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)isovalinamide typically involves multiple steps:
Formation of the Isovalinamide Moiety: This can be achieved by reacting isovaline with an appropriate amine under controlled conditions.
Acylation: The thiophene ring is introduced through an acylation reaction, where thiophene-2-ylacetyl chloride is reacted with the isovalinamide intermediate.
Cyclohexyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isovalinamide moiety can be reduced to form alcohols.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a drug candidate due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)isovalinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)glycinamide
- N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)alaninamide
Uniqueness
N-cyclohexyl-N~2~-methyl-N~2~-(thiophen-2-ylacetyl)isovalinamide is unique due to the presence of the isovalinamide moiety, which may impart distinct steric and electronic properties compared to its analogs. This uniqueness could translate to different biological activities or material properties, making it a compound of interest for further study.
Properties
Molecular Formula |
C18H28N2O2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-2-[methyl-(2-thiophen-2-ylacetyl)amino]butanamide |
InChI |
InChI=1S/C18H28N2O2S/c1-4-18(2,17(22)19-14-9-6-5-7-10-14)20(3)16(21)13-15-11-8-12-23-15/h8,11-12,14H,4-7,9-10,13H2,1-3H3,(H,19,22) |
InChI Key |
WMCABDPRODEPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(C)C(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chlorophenyl)methylsulfanyl]-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11449889.png)
![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11449897.png)

![2-(benzylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11449915.png)
![2-methyl-N-[2-methyl-5-(5-{[(2-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11449920.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11449921.png)
![N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11449923.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11449935.png)

![N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11449939.png)
![ethyl 2-(6,12,12-trimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B11449942.png)
![N-(3,4-dimethylphenyl)-9-(2-ethoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11449945.png)
![(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B11449950.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11449956.png)
